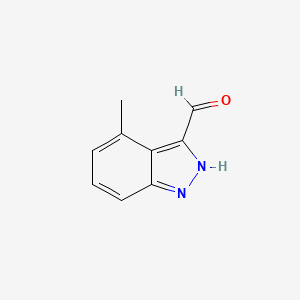

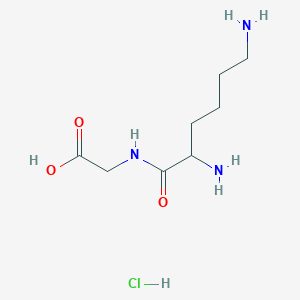

4-Methyl-1H-indazole-3-carbaldehyde

Descripción general

Descripción

“4-Methyl-1H-indazole-3-carbaldehyde” is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry as they are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles in a slightly acidic environment .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1H-indazole-3-carbaldehyde” is similar to that of 1H-indazole-3-carboxaldehyde, with a methyl group attached to the indazole ring .

Chemical Reactions Analysis

Indazole derivatives, including “4-Methyl-1H-indazole-3-carbaldehyde”, are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs) to form complex molecules .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

A study detailed the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds, synthesized via a Vilsmeier–Haack reaction approach, exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The in vitro anti-bacterial, anti-fungal, and anti-oxidant activities were supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Tuberculosis Inhibitory Activity

Research on N-substituted-phenyl-1,2,3-triazole derivatives showcased their synthesis and in vitro anti-Mycobacterium tuberculosis profile. These compounds demonstrated inhibitory activity against the Mycobacterium tuberculosis H37Rv strain. Notably, certain derivatives exhibited significant activity, highlighting their potential as lead molecules for further exploration in the treatment of tuberculosis (Costa et al., 2006).

Synthesis and Characterization

A novel approach for the synthesis of 1H-indazole-3-carbaldehyde was reported, which involves the ring opening of indole in acid condition followed by diazotization and cyclization. This method offers advantages such as low cost, simple operation, short reaction time, and suitability for industrial production (Ping, 2012).

Molecular and Electronic Analysis

A study conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The research involved comparing experimental and theoretical values to evaluate the electronic properties of the synthesized compounds, which were analyzed using DFT calculations. This comprehensive analysis provides insights into the potential applications of these compounds in various fields (Beytur & Avinca, 2021).

Supramolecular Interactions

Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles, has been highlighted for its significant impact on drug discovery. The triazole products are appreciated not just as passive linkers but also for their ability to readily associate with biological targets, suggesting extensive applications in bioconjugation and pharmaceutical research (Kolb & Sharpless, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 1H-indazole-3-carboxaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Direcciones Futuras

Indazole derivatives are drawing more attention in medicinal chemistry, particularly for the design of kinase inhibitors . Therefore, the future research directions for “4-Methyl-1H-indazole-3-carbaldehyde” could involve exploring its potential applications in medicinal chemistry and pharmaceuticals .

Propiedades

IUPAC Name |

4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSFCZVZLYMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610282 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-indazole-3-carbaldehyde | |

CAS RN |

885518-88-7 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)

![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)